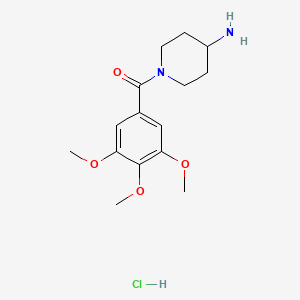

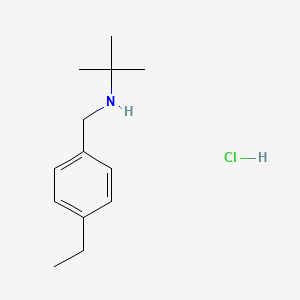

(4-氨基哌啶-1-基)(3,4,5-三甲氧基苯基)甲苯酮盐酸盐

描述

“(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The molecular formula of “(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is C15H23ClN2O4 . The average mass is 330.807 Da and the monoisotopic mass is 330.134644 Da .科学研究应用

蛋氨酸转运和代谢

对蛋氨酸转运和代谢的研究突出了生物系统中氨基酸吸收和利用所涉及的复杂过程。蛋氨酸对于蛋白质合成、转甲基化反应以及作为抗氧化系统的一个组成部分至关重要。Mastrototaro 等人 (2016) 的研究提供了对与蛋氨酸吸收相关的转运蛋白的见解,这可能与研究类似化合物的吸收和细胞摄取机制有关 (Mastrototaro 等人,2016)。

有机污染物降解中的氧化还原介质

氧化还原介质与氧化还原酶联合用于有机污染物降解,突出了复杂有机化合物的潜在应用领域。Husain 和 Husain (2007) 综述了酶在氧化还原介质存在下如何提高难降解化合物的降解效率。这种方法可以为对 "(4-氨基哌啶-1-基)(3,4,5-三甲氧基苯基)甲苯酮盐酸盐" 和类似化合物的环境降解或生物转化的研究提供信息 (Husain & Husain, 2007)。

酶促降解和生物修复

酶促污染物修复方法为研究特定化合物的生物降解或转化潜力提供了一个框架,包括 "(4-氨基哌啶-1-基)(3,4,5-三甲氧基苯基)甲苯酮盐酸盐"。这种方法有助于理解此类化合物如何在环境或临床环境中被分解,利用特定的酶或微生物系统来实现降解或解毒。

抗肿瘤和凋亡机制

对特定化合物(如大黄素)对癌细胞系的抗肿瘤作用的研究可以为其他复杂有机化合物的研究应用提供信息。正如 Zeng 等人 (2019) 所讨论的,关于凋亡诱导、半胱天冬酶激活和对信号通路的影的研究,可以为探索 "(4-氨基哌啶-1-基)(3,4,5-三甲氧基苯基)甲苯酮盐酸盐" 的潜在抗癌特性提供基础 (Zeng 等人,2019)。

作用机制

Target of Action

The primary target of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as W436, is hepatocellular carcinoma (HCC) cells . HCC is one of the most common primary liver cancers and the second leading cause of cancer-associated mortality worldwide .

Mode of Action

W436 interacts with HCC cells by inhibiting their proliferation in a dose-dependent manner . It induces G2/M cell cycle arrest and apoptosis via the activation of the reactive oxygen species-mediated mitochondrial apoptotic pathway . Furthermore, W436 inhibits the protein kinase B/mammalian target of rapamycin pathway, thereby inducing protective autophagy .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways in HCC cells . By inducing G2/M cell cycle arrest, it halts the cell division process, preventing the proliferation of cancer cells . The induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells . The inhibition of the protein kinase B/mammalian target of rapamycin pathway triggers autophagy, a process that degrades and recycles cellular components .

Pharmacokinetics

The pharmacokinetic properties of W436 are characterized by higher solubility, stability, and antitumor activity than its parent compound, SMART . These properties enhance its bioavailability, making it more effective in reaching and acting on its target cells .

Result of Action

The result of W436’s action is a significant reduction in the proliferation of HCC cells . Its anticancer activity against HCC cells is even higher than that of SMART, its parent compound . Additionally, W436 treatment inhibits cell adhesion and invasion, as well as the process of epithelial-to-mesenchymal transition .

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17;/h8-9,11H,4-7,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDGGKKLCNDIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3085701.png)

![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)

![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)

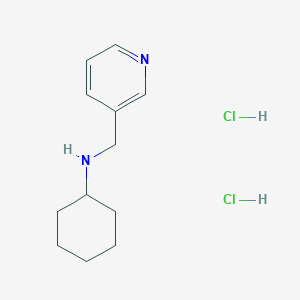

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

amine hydrochloride](/img/structure/B3085782.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)